molecular formula C10H20N2S B1463343 1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-amine CAS No. 1158774-67-4

1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-amine

Cat. No. B1463343
CAS RN: 1158774-67-4
M. Wt: 200.35 g/mol
InChI Key: LJDBWJGRQUBZBU-UHFFFAOYSA-N
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Description

“1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-amine” is a chemical compound with the molecular formula C10H20N2O . It is also known by its IUPAC name "1-tetrahydropyran-4-ylpiperidin-4-amine" .


Molecular Structure Analysis

The molecular structure of “1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-amine” consists of a piperidine ring attached to a tetrahydro-2H-thiopyran ring . The exact 3D structure can be determined using techniques such as X-ray crystallography or NMR spectroscopy, but such data is not available in the current resources.


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-amine” include a molecular weight of 184.28 . It is a solid at room temperature . More specific properties such as melting point, boiling point, and density are not available in the current resources.

Scientific Research Applications

Synthesis of Heterocyclic Compounds

This compound serves as a key intermediate in the synthesis of various heterocyclic compounds. Its structure is conducive to reactions that form larger, more complex ring systems, which are often found in biologically active molecules . For example, it can be used to create dipeptides and spiroimidazolones, which have applications in drug development and synthetic chemistry .

Biological Activity Studies

The compound’s derivatives are explored for their biological activities. It’s a part of pharmacophores, which are molecular frameworks bearing essential features responsible for a drug’s biological activity. Researchers have synthesized derivatives containing the tetrahydro-2H-thiopyran-4-yl pharmacophore to enhance biological properties and increase the potential for future therapeutic use .

Antimicrobial and Anticonvulsant Screening

A library of compounds including 1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-amine has been screened for antimicrobial and anticonvulsant activities. This is part of ongoing research to discover new medications that can treat infections and prevent seizures with higher efficacy and lower side effects .

Mechanism of Action

Target of Action

The primary target of 1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-amine is the kappa opioid receptor (KOR) . KOR is a type of opioid receptor that binds endogenous opioids and opioid drugs. It plays a crucial role in pain perception, mood regulation, and stress response .

Mode of Action

1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-amine acts as a selective antagonist for the KOR . This means it binds to the KOR and blocks its activation by endogenous opioids or other drugs. By doing so, it prevents the downstream effects that would normally result from KOR activation .

Biochemical Pathways

The blockade of KOR by 1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-amine affects several biochemical pathways. Most notably, it can inhibit the release of the hormone prolactin and reduce pain perception, as evidenced by its ability to counteract the effects of KOR agonists in animal models .

Pharmacokinetics

The pharmacokinetic properties of 1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-amine are characterized by good absorption, distribution, metabolism, and excretion (ADME) profiles . These properties contribute to its bioavailability and duration of action.

Result of Action

The molecular and cellular effects of 1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-amine’s action primarily involve the inhibition of KOR-mediated signaling pathways. This can lead to changes in hormone release and pain perception, among other effects .

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wash thoroughly after handling .

properties

IUPAC Name

1-(thian-4-yl)piperidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2S/c11-9-1-5-12(6-2-9)10-3-7-13-8-4-10/h9-10H,1-8,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJDBWJGRQUBZBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N)C2CCSCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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